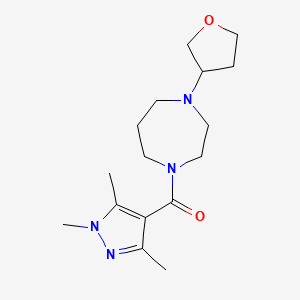
(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing information from various studies and sources.
Structural Overview
The compound is characterized by:
- A tetrahydrofuran moiety, which contributes to its solubility and reactivity.
- A diazepane ring , known for its pharmacological properties.
- A pyrazole unit , which is often associated with diverse biological activities.
The molecular formula is C16H26N4O2 with a molecular weight of 306.40 g/mol. The structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Biological Activities
Preliminary studies indicate that compounds with similar frameworks exhibit a range of biological activities, including:
- Antimicrobial Properties : Pyrazole derivatives have been noted for their antimicrobial effects, suggesting that this compound may also possess similar activities.
- Anxiolytic Effects : The diazepane structure is associated with anxiolytic properties, indicating potential therapeutic applications in anxiety disorders.
- Anticancer Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Potential Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Diazepam | Diazepan ring | Anxiolytic |
| Pyrazole Derivatives | Pyrazole ring | Antimicrobial |
| Tetrahydrofuran Derivatives | Ether functionality | Solvent properties |
Case Studies and Research Findings
Research has focused on the synthesis and evaluation of similar compounds to assess their biological activity. For example:
- Tyrosinase Inhibition Studies : Compounds structurally related to pyrazoles have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. In one study, derivatives exhibited competitive inhibition with IC50 values ranging from low micromolar concentrations, indicating significant potential for skin-related applications .
- Docking Studies : Molecular docking studies have suggested favorable interactions between similar compounds and biological targets such as enzymes involved in metabolic pathways. These studies help elucidate the binding modes and affinities of the compounds .
Synthesis and Modification Potential
The synthesis of the compound involves several steps, including:
- Formation of the tetrahydrofuran unit via intramolecular cyclization.
- Construction of the diazepane ring through cyclization of a diamine.
- Coupling reactions to introduce the pyrazole moiety.
These synthetic routes can be modified to enhance biological activity or optimize pharmacokinetic properties.
Properties
IUPAC Name |
[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-15(13(2)18(3)17-12)16(21)20-7-4-6-19(8-9-20)14-5-10-22-11-14/h14H,4-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKHSUTOYVYHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














